a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol
Brand Name:
Vulcanchem
CAS No.:
18709-92-7
VCID:
VC21018433
InChI:
InChI=1S/C17H13F3N2O/c1-10-5-4-6-11-12(16(23)13-7-2-3-8-21-13)9-14(17(18,19)20)22-15(10)11/h2-9,16,23H,1H3
SMILES:
CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)C(C3=CC=CC=N3)O
Molecular Formula:
C17H13F3N2O
Molecular Weight:
318.29 g/mol
a-(2-Pyridyl)-8-methyl-2-trifluoromethyl-4-quinolinemethanol
CAS No.: 18709-92-7
Cat. No.: VC21018433
Molecular Formula: C17H13F3N2O
Molecular Weight: 318.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18709-92-7 |
|---|---|
| Molecular Formula | C17H13F3N2O |
| Molecular Weight | 318.29 g/mol |
| IUPAC Name | [8-methyl-2-(trifluoromethyl)quinolin-4-yl]-pyridin-2-ylmethanol |
| Standard InChI | InChI=1S/C17H13F3N2O/c1-10-5-4-6-11-12(16(23)13-7-2-3-8-21-13)9-14(17(18,19)20)22-15(10)11/h2-9,16,23H,1H3 |
| Standard InChI Key | FURWCBDMWIBNDK-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)C(C3=CC=CC=N3)O |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)C(C3=CC=CC=N3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator